N-Butyl-1-(propan-2-yl)piperidin-4-amine
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Overview
Description
N-Butyl-1-(propan-2-yl)piperidin-4-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used as a building block in organic synthesis and drug development . This compound has a molecular formula of C12H26N2 and a molecular weight of 198.35 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-1-(propan-2-yl)piperidin-4-amine typically involves the reaction of piperidine derivatives with appropriate alkylating agents. One common method is the reductive amination of piperidine with butyl and isopropyl groups under hydrogenation conditions . The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-1-(propan-2-yl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
N-Butyl-1-(propan-2-yl)piperidin-4-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-Butyl-1-(propan-2-yl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-Butyl-1-(propan-2-yl)piperidin-4-amine: Unique due to its specific alkyl groups attached to the piperidine ring.
N-Methylpiperidine: A simpler derivative with a single methyl group.
N-Ethylpiperidine: Contains an ethyl group instead of butyl and isopropyl groups.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both butyl and isopropyl groups provides distinct steric and electronic properties compared to other piperidine derivatives .
Properties
Molecular Formula |
C12H26N2 |
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Molecular Weight |
198.35 g/mol |
IUPAC Name |
N-butyl-1-propan-2-ylpiperidin-4-amine |
InChI |
InChI=1S/C12H26N2/c1-4-5-8-13-12-6-9-14(10-7-12)11(2)3/h11-13H,4-10H2,1-3H3 |
InChI Key |
CHYZJFRKBJQDON-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1CCN(CC1)C(C)C |
Origin of Product |
United States |
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